molecular formula C7H9N3O3 B1587673 6-Methoxy-N-methyl-3-nitropyridin-2-amine CAS No. 94166-58-2

6-Methoxy-N-methyl-3-nitropyridin-2-amine

Cat. No. B1587673
CAS RN: 94166-58-2
M. Wt: 183.16 g/mol
InChI Key: RSFNGZVULJTWHW-UHFFFAOYSA-N
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Patent
US08703796B2

Procedure details

Prepared analogously to example 154a from 2-chloro-6-methoxy-3-nitropyridine and 2 N methylamine (solution in THF) in THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4]([O:11][CH3:12])[N:3]=1.[CH3:13][NH2:14]>C1COCC1>[CH3:12][O:11][C:4]1[N:3]=[C:2]([NH:14][CH3:13])[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CC=C1[N+](=O)[O-])OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C(=N1)NC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.